molecular formula C25H34N2O6S B7690884 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B7690884
M. Wt: 490.6 g/mol
InChI Key: SDAWLMLSOIXWBW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes both aromatic and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenethylamine structure but lacks the piperidine and sulfonyl groups.

    3,4-Dimethoxyphenethylamine: A simpler compound with a similar aromatic structure but different functional groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of aromatic, piperidine, and sulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6S/c1-5-33-22-9-7-21(16-18(22)2)34(29,30)27-14-11-20(12-15-27)25(28)26-13-10-19-6-8-23(31-3)24(17-19)32-4/h6-9,16-17,20H,5,10-15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWLMLSOIXWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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